REACTION_SMILES
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[CH2:13]1[CH2:14][NH:15][CH2:16][CH2:17][NH:18]1.[CH3:1][c:2]1[cH:3][c:4]([CH3:12])[c:5]2[c:6]([n:7][c:8]([SH:10])[o:9]2)[cH:11]1.[N+:19]([CH3:20])([O-:21])=[O:22]>>[CH3:1][c:2]1[cH:3][c:4]([CH3:12])[c:5]2[c:6]([n:7][c:8]([N:15]3[CH2:14][CH2:13][NH:18][CH2:17][CH2:16]3)[o:9]2)[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c2oc(S)nc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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Cc1cc(C)c2oc(N3CCNCC3)nc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |